REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([CH2:9][CH3:10])=[N:4][CH:5]=[N:6][C:7]=1O.P(Cl)(Cl)([Cl:13])=O>C1(C)C=CC=CC=1>[Cl:13][C:7]1[C:2]([Cl:1])=[C:3]([CH2:9][CH3:10])[N:4]=[CH:5][N:6]=1
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Name
|
|
Quantity
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3.19 g
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Type
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reactant
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Smiles
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ClC=1C(=NC=NC1O)CC
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Name
|
|
Quantity
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15.33 g
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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45 g
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
stirred at this temperature for 80 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The excess phosphoryl chloride and the toluene were distilled off
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Type
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ADDITION
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Details
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the residue was mixed with 30 ml of dichloromethane and 20 ml of water
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Type
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TEMPERATURE
|
Details
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The mixture was refluxed after 30 minutes
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Duration
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30 min
|
Type
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EXTRACTION
|
Details
|
extracted with 3×30 ml of dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The dichloromethane solution was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled at 125° C./12 torr in the bulb tube apparatus
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |